Tributylphosphine

Description

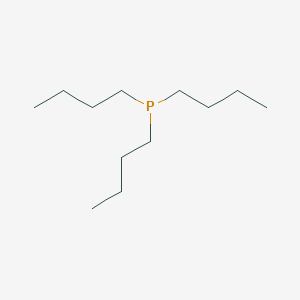

Structure

3D Structure

Propriétés

IUPAC Name |

tributylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQOTMZNTHZOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27P | |

| Record name | TRIBUTYLPHOSPHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046998 | |

| Record name | Tributylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tributylphosphine is a colorless to yellowish liquid with a strong garlic-like odor. It is insoluble in water. It is liable to heat and ignite spontaneously in air. If involved in a fire phosphine gas, a highly flammable and toxic gas, will evolve. It is irritating to mucous membranes., Liquid, Colorless to yellowish liquid with a strong odor like garlic; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | TRIBUTYLPHOSPHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine, tributyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

998-40-3 | |

| Record name | TRIBUTYLPHOSPHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=998-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-butylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, tributyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-N-BUTYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O52FJR7WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tributylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylphosphine (PBu₃) is a versatile organophosphorus compound widely employed in organic synthesis and catalysis. Its unique combination of strong nucleophilicity, reducing capabilities, and efficacy as a ligand for transition metals makes it an invaluable reagent in academic and industrial research. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, supported by structured data, detailed experimental protocols, and visualizations of key reaction pathways.

Physical Properties

This compound is a colorless to yellowish, oily liquid characterized by a strong, garlic-like, or nauseating odor.[1][2] Due to its sensitivity to atmospheric oxygen, it is typically handled using air-free techniques.[1] Key physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₇P | [3] |

| Molar Mass | 202.32 g/mol | [1] |

| Appearance | Colorless to yellowish oily liquid | [1][2] |

| Odor | Strong, garlic-like, nauseating | [1][2] |

| Density | 0.81 - 0.82 g/mL at 25 °C | [1][4] |

| Melting Point | -60 to -65 °C | [5] |

| Boiling Point | 240 °C at 760 mmHg; 150 °C at 50 mmHg | [3][5] |

| Flash Point | -17 °C | [6] |

| Autoignition Temperature | 200 °C | [6] |

| Solubility | Insoluble in water; Soluble in most organic solvents. | [2][3] |

| Vapor Density | 9 (vs air) | [4] |

| Refractive Index (n₂₀/D) | 1.462 | [4] |

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the lone pair of electrons on the phosphorus atom, which imparts both nucleophilic and basic characteristics. It is a potent reducing agent and a highly effective ligand in transition metal catalysis.

Oxidation

This compound reacts rapidly with atmospheric oxygen and other oxidizing agents to form this compound oxide.[1] This reaction is exothermic and can be vigorous, contributing to its pyrophoric nature.[3][6] For this reason, it must be handled under an inert atmosphere such as nitrogen or argon.[1]

Reaction with Oxygen: 2 P(C₄H₉)₃ + O₂ → 2 O=P(C₄H₉)₃

Role as a Reducing Agent

This compound is a versatile reducing agent in organic synthesis.[7]

It is widely used for the cleavage of disulfide bonds in proteins and other organic molecules.[8] The reaction is efficient and proceeds under mild conditions.

General Reaction: R-S-S-R' + PBu₃ + H₂O → R-SH + R'-SH + O=PBu₃

This compound is an effective phosphine reagent in the Staudinger reaction, which reduces azides to amines.[9][10] The reaction proceeds via the formation of an iminophosphorane intermediate, which is then hydrolyzed to the corresponding amine and this compound oxide.[10]

General Reaction: R-N₃ + PBu₃ → R-N=PBu₃ + N₂ R-N=PBu₃ + H₂O → R-NH₂ + O=PBu₃

Nucleophilicity

As a strong nucleophile, this compound participates in a variety of organic transformations.[3][7]

It can catalyze the Michael addition of various nucleophiles to electron-deficient alkenes.[11]

This compound can be used in the Mitsunobu reaction for the conversion of alcohols to esters, ethers, and other functional groups with inversion of stereochemistry.[12][13]

Ligand in Catalysis

This compound serves as an important ligand for transition metal catalysts, particularly in industrial processes like hydroformylation.[1][14] Its steric and electronic properties can influence the activity and selectivity of the catalytic system.[11]

Experimental Protocols

Handling and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures.

-

Inert Atmosphere: Due to its reactivity with air, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of its strong-smelling and toxic vapors.[6]

-

Fire Safety: It is highly flammable; keep away from ignition sources.[6] Use a dry chemical, carbon dioxide, or foam fire extinguisher.[15]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.[16]

General Protocol for the Reduction of Disulfides

This protocol provides a general method for the reduction of a disulfide bond using this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the disulfide-containing compound in a suitable solvent (e.g., a mixture of water and an organic solvent like isopropanol to aid solubility).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Addition of this compound: Add this compound (typically 1.1 to 1.5 equivalents per disulfide bond) to the solution via a syringe.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS. Reactions are often complete within 1-2 hours.

-

Workup: Upon completion, the reaction mixture can be worked up by extraction. The this compound oxide byproduct is often soluble in the organic phase and can be removed through subsequent purification steps like column chromatography.

General Protocol for the Staudinger Reaction

This protocol outlines the general procedure for the reduction of an azide to an amine.

-

Reaction Setup: Dissolve the azide in a suitable anhydrous solvent (e.g., THF, diethyl ether) in a flame-dried, round-bottom flask under an inert atmosphere.

-

Addition of this compound: Add this compound (1.0 to 1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Formation of Iminophosphorane: Stir the reaction mixture at room temperature. The formation of the iminophosphorane is usually accompanied by the evolution of nitrogen gas. The reaction can be monitored by TLC or IR spectroscopy (disappearance of the azide peak).

-

Hydrolysis: Once the formation of the iminophosphorane is complete, add water to the reaction mixture and continue stirring until the hydrolysis is complete (as monitored by TLC or LC-MS).

-

Workup and Purification: The reaction mixture is typically concentrated, and the resulting residue is purified by column chromatography to separate the amine product from the this compound oxide byproduct.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of synthetic chemists. Its distinct physical and chemical properties, particularly its strong reducing and nucleophilic nature, enable a wide range of chemical transformations. A thorough understanding of its properties and adherence to strict safety and handling protocols are paramount for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to leverage the full potential of this compound in their work.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. research.uga.edu [research.uga.edu]

- 3. benchchem.com [benchchem.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Michael additions catalyzed by phosphines. An overlooked synthetic method [organic-chemistry.org]

- 12. fishersci.com [fishersci.com]

- 13. A phosphine-based redox method for direct conjugation of disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Tributylphosphine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Properties, Applications, and Reaction Mechanisms of Tributylphosphine (CAS: 998-40-3)

Abstract

This compound (TBP) is a versatile organophosphorus compound with significant applications across chemical synthesis, catalysis, and materials science. Its potent nucleophilicity and reducing capabilities have established it as an important reagent in numerous organic transformations, including the Mitsunobu reaction, the synthesis of thioethers, and as a ligand in metal-catalyzed processes. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for key reactions, and an exploration of its mechanisms of action, particularly in contexts relevant to pharmaceutical research and drug development.

Core Properties of this compound

This compound, with the chemical formula P(CH₂CH₂CH₂CH₃)₃, is a tertiary phosphine that presents as a colorless to yellowish oily liquid with a distinct, strong garlic-like odor.[1] Due to its sensitivity to air, it is typically handled using air-free techniques to prevent oxidation to this compound oxide.[2][3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 998-40-3 | [4] |

| Molecular Formula | C₁₂H₂₇P | [4][5] |

| Molecular Weight | 202.32 g/mol | [4][6][5] |

| Appearance | Colorless to yellowish oily liquid | [1] |

| Odor | Strong, nauseating, garlic-like | |

| Density | 0.81 - 0.82 g/mL at 25 °C | [2][4] |

| Melting Point | -65 °C | [4][7] |

| Boiling Point | 150 °C at 50 mm Hg; 240-242 °C | [4][7] |

| Flash Point | 99 °F (37.2 °C) | [4] |

| Solubility | Insoluble in water; Soluble in most organic solvents | [4][5] |

| Vapor Density | 9 (vs air) | [4] |

| Refractive Index | n20/D 1.462 | [4] |

Safety and Handling

This compound is a flammable, pyrophoric liquid that can ignite spontaneously in air.[4][8] It is also corrosive and can cause severe burns to the skin and eyes.[8] Inhalation may lead to irritation of the respiratory tract.[4] Therefore, it is imperative to handle this compound with extreme caution in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[3] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[4] Store in a cool, dry, well-ventilated area away from oxidizing agents and moisture.[4][9]

Applications in Organic Synthesis and Drug Development

This compound's utility in organic synthesis is extensive, primarily owing to its role as a strong nucleophile and a mild reducing agent.[1] These properties make it a valuable tool in the construction of complex molecules, which is a cornerstone of drug discovery and development.[1][10]

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, such as esters, ethers, and azides, with inversion of stereochemistry.[7][11][12] this compound is an effective alternative to the more commonly used triphenylphosphine in this reaction.[7]

General Experimental Protocol for a Mitsunobu Reaction:

-

In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1 equivalent), the nucleophile (e.g., a carboxylic acid, 1.5 equivalents), and this compound (1.5 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), in THF dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The resulting this compound oxide can often be removed by filtration or column chromatography.

Note: The order of addition of reagents can be critical. In some cases, pre-forming the betaine by adding the azodicarboxylate to the phosphine before the addition of the alcohol and nucleophile may yield better results.[11]

Caption: General workflow for the Mitsunobu reaction using this compound.

Synthesis of Thioethers

This compound can facilitate the synthesis of thioethers through the reaction of disulfides with alcohols.[5] It also plays a role in modern, metal-free methods for preparing thioethers from thiols and aldehydes via thiophosphonium salts.[13][14]

General Experimental Protocol for Thioether Synthesis from Thiols and Aldehydes (via Thiophosphonium Salt):

-

In a suitable reaction vessel, combine the thiol (1 equivalent), aldehyde (1 equivalent), and triphenylphosphine (a related phosphine, though TBP can be used in similar reactions) (1.1 equivalents) in a solvent such as acetonitrile.

-

Add triflic acid (TfOH) (1.2 equivalents) and heat the reaction mixture (e.g., to 45 °C) for several hours to form the thiophosphonium salt.

-

For the subsequent reduction to the thioether, the isolated thiophosphonium salt is treated with a base like DBU in the presence of water.[14]

-

The reaction progress is monitored by TLC or other appropriate analytical techniques.

-

The final thioether product is isolated and purified using standard techniques like extraction and column chromatography.

Reduction of Disulfide Bonds

This compound and its derivatives are effective at reducing disulfide bonds to thiols. This reaction is particularly relevant in the context of biochemistry and drug development, as disulfide bridges are crucial for the tertiary structure and function of many proteins. The ability to selectively cleave these bonds can be used to probe protein structure or as a mechanism of drug action.[3] The reaction proceeds via a nucleophilic attack of the phosphine on one of the sulfur atoms of the disulfide, followed by hydrolysis to yield two thiol groups and this compound oxide.

Caption: Mechanism of disulfide bond reduction by this compound.

A photoactivatable version of this compound has been developed to induce reductive stress in living cells by cleaving disulfide bonds, highlighting its potential in manipulating cellular redox environments.[3] Furthermore, related phosphine-borane complexes have shown neuroprotective effects by acting as intracellular disulfide reducing agents.[15]

Role in Catalysis

This compound serves as a ligand in transition metal catalysis, notably in the hydroformylation of alkenes.[1][3] In cobalt-catalyzed hydroformylation, the addition of this compound as a catalyst modifier increases the ratio of the desired linear aldehyde product over the branched isomer.[3][16]

Caption: Role of TBP as a ligand in catalytic hydroformylation.

Conclusion

This compound is a multifaceted reagent with significant value for researchers, scientists, and professionals in drug development. Its well-defined reactivity as a nucleophile and reducing agent allows for its application in a variety of critical synthetic transformations. An understanding of its properties, reaction mechanisms, and proper handling procedures is essential for leveraging its full potential in the synthesis of novel chemical entities and the study of biological systems. The continued development of phosphine-based reagents, inspired by the utility of compounds like this compound, promises to yield new tools for chemical synthesis and cellular investigation.

References

- 1. srinichem.com [srinichem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. research.uga.edu [research.uga.edu]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. nbinno.com [nbinno.com]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular Disulfide Reduction by Phosphine-Borane Complexes: Mechanism of Action for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

synthesis and purification of tributylphosphine for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Tributylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the laboratory-scale synthesis and purification of this compound, P(CH₂CH₂CH₂CH₃)₃, often abbreviated as PBu₃ or TBP. This compound is a versatile organophosphorus compound widely utilized as a ligand in transition metal catalysis, a nucleophilic catalyst in organic synthesis, and a potent reducing agent. Due to its high reactivity and pyrophoric nature, its preparation and handling require rigorous air-free techniques and stringent safety protocols.

While commercially available, in-house synthesis may be required for specific research applications or when high purity is paramount. This document outlines the most common synthetic route, detailed purification procedures, methods for purity assessment, and critical safety information.

Critical Safety and Handling Precautions

This compound is a hazardous material that demands careful handling in a controlled laboratory environment.[1][2][3][4]

-

Pyrophoricity: this compound is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1][4] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard air-free techniques, such as a Schlenk line or a glovebox.[3][5]

-

Toxicity: It is moderately toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[1][4][5]

-

Odor: It possesses a strong, nauseating, garlic-like odor.[4][5] Work should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[3]

-

Fire Safety: In case of fire, use a Class D fire extinguisher, dry sand, or dry chemical powder. Do not use water , as this compound can react violently with it.[3]

-

Spills: Spills should be absorbed with an inert material like vermiculite or sand and quenched carefully before disposal.[3][6]

Synthesis of this compound via the Grignard Reaction

The most common and reliable laboratory-scale synthesis of this compound involves the reaction of a butyl Grignard reagent with phosphorus trichloride (PCl₃).[5][7][8][9] The overall reaction is as follows:

3 CH₃CH₂CH₂CH₂MgCl + PCl₃ → P(CH₂CH₂CH₂CH₃)₃ + 3 MgCl₂[5]

Experimental Protocol: Grignard Synthesis

This protocol details the synthesis starting from n-butyl chloride. All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas.

Materials and Reagents:

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal (as initiator)

-

n-Butyl chloride (CH₃(CH₂)₃Cl)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Mechanical stirrer

-

Schlenk line or glovebox setup for inert atmosphere

-

Ice-water bath

Procedure:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings in the three-neck flask under a positive pressure of nitrogen or argon.

-

Add a single crystal of iodine.

-

Add a small portion of anhydrous solvent (diethyl ether or THF) to just cover the magnesium.

-

In the dropping funnel, prepare a solution of n-butyl chloride in the anhydrous solvent.

-

Add a small amount of the n-butyl chloride solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once initiated, add the remaining n-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting gray-black solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (n-butylmagnesium chloride).

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution to 0 °C using an ice-water bath.

-

Prepare a solution of phosphorus trichloride in the same anhydrous solvent in the dropping funnel.

-

Add the PCl₃ solution dropwise to the vigorously stirred Grignard reagent. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

-

Work-up and Isolation of Crude Product:

-

Cool the reaction mixture again to 0 °C.

-

Under a positive inert gas flow, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

-

Transfer the entire mixture to a separatory funnel under an inert atmosphere if possible, or work quickly in a well-ventilated hood.

-

Separate the organic layer. Extract the aqueous layer two more times with the solvent.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution under inert gas to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound as an oily liquid.

-

Data Summary: Synthesis Parameters

| Parameter | Value / Condition |

| Reactants | n-Butylmagnesium chloride, Phosphorus trichloride |

| Stoichiometry (Grignard:PCl₃) | ~3.1 : 1.0 (slight excess of Grignard) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-5 hours |

| Typical Yield (Crude) | 70-85% |

Purification of this compound

Crude this compound contains unreacted starting materials and, most significantly, this compound oxide (TBPO), formed from exposure to trace oxygen.[10] The standard method for purification is vacuum distillation.

Experimental Protocol: Vacuum Distillation

Equipment:

-

Short-path distillation apparatus or standard distillation setup

-

Vacuum pump protected by a cold trap

-

Heating mantle with a stirrer

-

Schlenk-type receiving flasks

Procedure:

-

Setup: Assemble the distillation apparatus and ensure all joints are well-sealed. Flame-dry the entire setup under vacuum and backfill with inert gas.

-

Transfer: Transfer the crude this compound to the distillation flask under an inert atmosphere.

-

Distillation:

-

Begin stirring and slowly reduce the pressure.

-

Gently heat the flask. Low-boiling impurities and residual solvent will distill first.

-

Collect the main fraction of this compound at the appropriate temperature and pressure.

-

The non-volatile this compound oxide will remain in the distillation flask.

-

-

Storage: The purified this compound should be collected in a Schlenk flask and stored under an inert gas atmosphere, preferably in a cool, dark place.[1][10]

Data Summary: Purification and Product Properties

| Parameter | Value | Reference |

| Purification Method | Vacuum Distillation | [10] |

| Boiling Point | 150 °C @ 50 mmHg | [1] |

| Expected Purity (GC) | >95% | [1] |

| Appearance | Colorless oily liquid | [5] |

| Molar Mass | 202.32 g/mol | [5] |

| Density | ~0.82 g/mL | [5] |

| Flash Point | 106-117 °C | [1][5] |

| Autoignition Temperature | 168-200 °C | [3][5] |

Purity Assessment

The purity of the synthesized this compound should be confirmed before use.

-

³¹P NMR Spectroscopy: This is the most effective technique. This compound exhibits a characteristic signal at approximately δ = -32 ppm . The primary impurity, this compound oxide (TBPO), appears at approximately δ = +49 ppm . The relative integration of these peaks provides a direct measure of purity.

-

Gas Chromatography (GC): GC analysis can quantify the purity and identify volatile impurities.[1] A suitable method would involve a capillary column (e.g., DB-Wax) with a Flame Ionization Detector (FID).[11][12]

Process Visualizations

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

Caption: Workflow for the Grignard-based synthesis of this compound.

Caption: Workflow for the purification of this compound via vacuum distillation.

References

- 1. This compound | 998-40-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Page loading... [wap.guidechem.com]

- 11. Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Tributylphosphine: A Comprehensive Technical Guide to Safe Handling and Emergency Preparedness

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety precautions and handling guidelines for tributylphosphine (TBP). This compound is a pyrophoric and corrosive organophosphorus compound that demands meticulous handling to mitigate its inherent risks. This document outlines the necessary protocols for its safe use in research and development settings, including detailed information on personal protective equipment, storage requirements, emergency procedures, and toxicological data. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound presents a significant hazard profile, being spontaneously flammable in air and causing severe skin burns and eye damage.[1][2][3][4][5] It is also harmful if swallowed or in contact with skin and is toxic to aquatic life with long-lasting effects.[1][4]

GHS Hazard Statements:

-

H312: Harmful in contact with skin.[6]

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.[1]

-

H412: Harmful to aquatic life with long lasting effects.

Physical and Chemical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Appearance | Clear, colorless to pale yellow liquid | [2][7] |

| Odor | Strong, garlic-like, stench | [2][3][8][9] |

| Molecular Formula | C12H27P | [2][3][7] |

| Molecular Weight | 202.32 g/mol | [2][3][7][10] |

| Boiling Point | 240-242 °C @ 760 mmHg | [2][3] |

| Melting Point | -65 °C | [2][7] |

| Flash Point | -17 °C (1.40 °F) to 37 °C (98.6 °F) | [2][3] |

| Autoignition Temperature | 199-200 °C (390.2-392 °F) | [2][3] |

| Specific Gravity | 0.810 g/cm³ @ 24/4°C | [2][3] |

| Vapor Density | 6.98 (Air = 1) | [2][3] |

| Solubility | Insoluble in water | [2][3][8] |

Toxicological Information

Exposure to this compound can result in severe health effects. It is crucial to minimize all routes of exposure.

| Toxicity Metric | Value | Species | Route | Source |

| LD50 | 750 mg/kg | Rat | Oral | [2][3][4][11] |

| LD50 | 2 g/kg | Rabbit | Skin | [2] |

Health Effects:

-

Eye Contact: Causes severe eye burns and is a lachrymator (induces tearing).[2][4]

-

Skin Contact: Causes severe skin burns and may be harmful if absorbed through the skin.[2][4]

-

Ingestion: Harmful if swallowed and causes gastrointestinal tract burns.[1][2]

-

Inhalation: Causes chemical burns to the respiratory tract and may cause respiratory irritation.[2] Inhalation of high vapor concentrations can lead to symptoms such as coughing and shortness of breath.[3]

Safe Handling and Storage Protocols

Strict adherence to the following handling and storage protocols is mandatory to prevent accidents and exposure.

Handling Procedures

-

Inert Atmosphere: Always handle and store this compound under an inert gas such as nitrogen or argon.[2][5][7][12] This is critical as it reacts rapidly with atmospheric oxygen, a reaction that can be vigorous enough to cause ignition.[2][10][11]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][7][13] Explosion-proof ventilation equipment should be used.[2]

-

Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2][3][5][7] Use non-sparking, explosion-proof tools.[1][2][3][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

-

Hygiene: Do not eat, drink, or smoke when using this product.[1][5][7] Wash hands and any exposed skin thoroughly after handling.[1][2][7][14] Contaminated clothing should be removed immediately and washed before reuse.[1][2]

Storage Requirements

-

Container: Store in a tightly closed container.[2][3][7] Containers must be hermetically sealed under an inert atmosphere.[12]

-

Location: Store in a cool, dry, well-ventilated, flammables-area.[2][3][7] Do not store in pits, basements, or areas where vapors may be trapped.[12]

-

Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents, oxygen, and air.[2][3][7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][7]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2][3]

Emergency Procedures

Immediate and appropriate response to emergencies is critical to minimizing harm.

First Aid Measures

-

General Advice: Move the victim to fresh air.[1][7] Call for immediate medical attention and show the Safety Data Sheet to the attending physician.[3]

-

If Inhaled: If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7]

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3] Immerse the affected area in cool water or wrap in wet bandages.[1][5][7]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3][7] Remove contact lenses if present and easy to do.[1][5][7]

-

If Swallowed: Rinse mouth with water.[1][7] Do NOT induce vomiting.[1][2][7] Never give anything by mouth to an unconscious person.[2][7]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or dry sand.[1][2][7][8]

-

Unsuitable Extinguishing Media: Do not use water directly on the material, as it may react violently.[8]

-

Specific Hazards: this compound is pyrophoric and may ignite spontaneously in air.[2][6][9] Vapors are heavier than air and may travel to an ignition source and flash back.[2][3] Containers may explode when heated.[3][6][12] Hazardous decomposition products include oxides of phosphorus, carbon monoxide, and carbon dioxide.[2][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas and ensure adequate ventilation.[1][3][7] Remove all sources of ignition.[1][2][3][7] Do not touch or walk through spilled material.[6][12]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1][7] Do not let the product enter drains, as it is toxic to aquatic life.[1][3][7]

-

Methods for Containment and Cleaning Up:

-

For small spills, absorb with inert material such as vermiculite, sand, or earth.[2]

-

For larger spills, cover with wet earth, sand, or other non-combustible material.[12]

-

Collect the absorbed material using clean, non-sparking tools and place it into a suitable, closed container for disposal.[2][3][7][12]

-

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1][7] Contaminated packaging should be triply rinsed and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[7]

Workflow and Pathway Diagrams

The following diagrams illustrate key decision-making and procedural workflows for the safe handling of this compound.

Caption: Risk Assessment and Control Hierarchy for this compound.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Caption: Emergency Response Workflow for this compound Incidents.

References

- 1. echemi.com [echemi.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. TRIBUTYLPHOSPHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound | 998-40-3 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. research.uga.edu [research.uga.edu]

Tributylphosphine: A Technical Guide to its Reactivity with Air and Oxidizing Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylphosphine (P(C₄H₉)₃, TBP) is a versatile and potent organophosphorus compound widely utilized as a nucleophilic catalyst and ligand in organic synthesis.[1] Its utility, however, is intrinsically linked to its high reactivity, particularly its sensitivity towards air and other oxidizing agents. This technical guide provides an in-depth examination of the reactivity of this compound, focusing on its autoxidation in air and its reactions with common oxidizing agents. This document consolidates critical data, outlines detailed experimental protocols for safe handling and controlled oxidation, and presents visual diagrams of key reaction pathways and workflows to ensure its effective and safe use in research and development environments.

Introduction to this compound

This compound is a tertiary phosphine characterized as a colorless to yellowish oily liquid with a strong, nauseating garlic-like odor.[2][3][4] It is a powerful nucleophile and a weak base, properties that make it an effective catalyst for a variety of organic transformations, including acylations, Michael additions, and Mitsunobu reactions.[1]

The core of its reactivity lies in the lone pair of electrons on the phosphorus(III) center, which is readily susceptible to attack by electrophiles, most notably oxygen. This inherent reactivity means that TBP reacts slowly with atmospheric oxygen and rapidly with other oxidizing agents to form the highly stable this compound oxide (TBPO).[4][5] Consequently, handling TBP requires stringent air-free techniques to prevent unwanted degradation.[4][6] Its pyrophoric nature—the ability to spontaneously ignite in air—further underscores the critical need for meticulous handling procedures.[3][5]

Reactivity with Air: Autoxidation

The most significant reaction for this compound in a laboratory setting is its autoxidation upon exposure to air. This process is often rapid and can be spontaneous, classifying TBP as a pyrophoric substance.[2][3][5]

The primary reaction is the oxidation of the phosphorus(III) center to a phosphorus(V) center, yielding this compound oxide (TBPO).

Reaction: 2 P(C₄H₉)₃ + O₂ → 2 O=P(C₄H₉)₃

This reaction is believed to proceed through a free-radical chain mechanism and is so fast that the compound must be handled under an inert atmosphere to maintain its integrity.[4][7] Improperly stored TBP is frequently contaminated with this compound oxide and, to a lesser extent, butyl dibutylphosphinate, another oxidation byproduct.[1][7] The extreme sensitivity to air necessitates that all manipulations be conducted using air-free techniques, such as in a glove box or on a Schlenk line, and that the compound is stored under an inert gas like argon or nitrogen.[1][6]

Visualization of Autoxidation Pathway

The following diagram illustrates the direct oxidation of this compound by atmospheric oxygen.

Reactivity with Common Oxidizing Agents

As a strong reducing agent, this compound reacts vigorously with a wide array of oxidizing agents. In these reactions, the phosphorus atom is oxidized from the +3 to the +5 oxidation state, forming the thermodynamically stable phosphine oxide.

General Oxidation Reaction

The general transformation can be represented as the transfer of an oxygen atom from an oxidant to the phosphorus center.

Reactions with Specific Oxidizing Agents

-

Hydrogen Peroxide (H₂O₂): TBP reacts readily with hydrogen peroxide to yield TBPO and water. Phosphine oxides are known to form stable, solid adducts with hydrogen peroxide, which can be useful as safer, solid sources of H₂O₂ for other reactions.[8][9]

-

Potassium Permanganate (KMnO₄): As a powerful oxidizing agent, potassium permanganate will react vigorously with TBP.[10] The reaction results in the formation of TBPO and manganese dioxide (MnO₂), with the characteristic purple color of the permanganate solution disappearing as it is reduced.

-

Periodate (e.g., NaIO₄): Periodates are strong oxidants capable of readily oxidizing TBP to TBPO.[11] This reaction is analogous to those with other strong oxidizing agents.

Data Presentation: Properties of TBP and TBPO

The physical and chemical properties of this compound and its primary oxidation product, this compound oxide, are summarized below for easy comparison.

| Property | This compound (TBP) | This compound Oxide (TBPO) | Reference(s) |

| Molecular Formula | C₁₂H₂₇P | C₁₂H₂₇OP | [3][12] |

| Molecular Weight | 202.32 g/mol | 218.32 g/mol | |

| Appearance | Colorless to pale yellow liquid | White solid or colorless liquid | [3][12][13] |

| Odor | Strong, garlic-like, nauseating | Odorless | [2][4][13] |

| Melting Point | -65 °C | 64-69 °C | [3] |

| Boiling Point | 150 °C @ 50 mmHg | 150 °C @ 1.5 mmHg | [3] |

| Density | 0.81 g/mL at 25 °C | ~0.98 g/mL (estimated) | |

| Solubility in Water | Insoluble | Soluble | [3][12] |

| Flash Point | 37 °C (99 °F) | Not applicable | [3] |

| Autoignition Temp. | 200 °C (392 °F) | Not applicable | [3] |

Experimental Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Protocol for Safe Handling of this compound

This protocol outlines the essential steps for safely handling neat or dissolved this compound in a research environment.

-

Preparation and PPE:

-

Work exclusively in a well-ventilated chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE): flame-retardant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[14]

-

Ensure an appropriate fire extinguisher (e.g., dry powder, soda ash, or sand) is immediately accessible. Do NOT use water or CO₂ extinguishers.[15]

-

Prepare a decontamination solution (e.g., a weak solution of bleach or hydrogen peroxide in an appropriate solvent) to quench residual TBP on glassware and surfaces.

-

-

Inert Atmosphere Techniques:

-

All transfers and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glove box or a Schlenk line.[1][4]

-

Use oven-dried or flame-dried glassware to eliminate moisture, which can react with TBP.[2]

-

For liquid transfers, use gas-tight syringes that have been purged with inert gas.

-

-

Transfer Procedure (Schlenk Line):

-

Ensure the TBP container is under a positive pressure of inert gas.

-

Using a purged, gas-tight syringe, pierce the septum of the TBP container and slowly draw the desired volume.

-

To prevent drips, draw a small "buffer" of inert gas into the syringe before removing it from the septum.

-

Transfer the TBP to the reaction vessel, which is also under a positive pressure of inert gas, by dispensing the liquid below the surface of the solvent if applicable.

-

-

Decontamination and Cleanup:

-

Rinse all contaminated glassware, syringes, and needles with the prepared quenching solution inside the fume hood before removing them.

-

Wipe down any potentially contaminated surfaces in the fume hood with the quenching solution.

-

Dispose of all waste in accordance with institutional and regulatory guidelines for pyrophoric materials.[16]

-

Visualization of Safe Handling Workflow

Protocol for Controlled Oxidation to this compound Oxide

This protocol provides a general method for the synthesis of TBPO from TBP using hydrogen peroxide as the oxidant.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add a solution of this compound (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran or diethyl ether).

-

Cool the solution to 0 °C in an ice-water bath.

-

-

Addition of Oxidant:

-

Slowly add a 30-35% aqueous solution of hydrogen peroxide (1.1 eq.) dropwise to the stirred TBP solution. The reaction is exothermic; maintain the temperature at 0-10 °C during the addition.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until all the TBP (δ ≈ -32 ppm) has been converted to TBPO (δ ≈ +42 ppm).

-

-

Workup and Purification:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium sulfite to quench any remaining peroxide, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound oxide.

-

The product can be further purified by recrystallization (if solid) or distillation under high vacuum.

-

Visualization of Oxidation Experiment Workflow

Conclusion

This compound is an invaluable reagent in modern chemistry, but its utility is matched by its hazardous reactivity. Its tendency to spontaneously oxidize in air and react vigorously with common oxidizing agents necessitates a thorough understanding of its chemical properties and strict adherence to safety protocols. By employing inert atmosphere techniques, appropriate personal protective equipment, and established quenching and cleanup procedures, researchers can safely harness the synthetic power of this compound. The conversion to the stable this compound oxide is a defining characteristic that must be managed for successful and safe experimentation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 998-40-3 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 998-40-3 [m.chemicalbook.com]

- 6. This compound [chemeurope.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Potassium permanganate - Wikipedia [en.wikipedia.org]

- 11. Periodate – an alternative oxidant for testing potential water oxidation catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. CAS 814-29-9: this compound oxide | CymitQuimica [cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. TRIBUTYLPHOSPHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. This compound | 998-40-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Navigating the Solubility of Tributylphosphine: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of Tributylphosphine in Common Organic Solvents.

This compound (P(n-Bu)₃) is a versatile organophosphorus compound widely utilized as a potent nucleophile, a reducing agent in various chemical transformations, and as a ligand in organometallic catalysis. Its efficacy in these applications is often contingent on its solubility in the reaction medium. This technical guide provides a comprehensive overview of the known solubility properties of this compound, addresses the current gap in quantitative data, and furnishes a detailed experimental protocol for its determination, empowering researchers to optimize their synthetic methodologies.

Qualitative Solubility Overview

This compound is a colorless to yellowish liquid that is generally characterized by its high solubility in a broad range of common organic solvents. This miscibility is attributed to its molecular structure, which features a polar phosphorus center and nonpolar butyl chains, allowing for effective van der Waals interactions with many organic media. Conversely, it is insoluble in water.[1][2][3][4]

-

Alcohols: such as ethanol (EtOH).[1]

-

Ethers: including diethyl ether (Et₂O).[1]

-

Aromatic Hydrocarbons: for instance, benzene (C₆H₆) and toluene.[1]

-

Alkanes: such as heptane[3] and hexane.

It is important to note that this compound is highly susceptible to oxidation by air, rapidly forming this compound oxide.[5] This reaction can be vigorous and is a critical consideration when handling the compound and preparing solutions.[5]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in common organic solvents. This lack of data necessitates that researchers determine solubility empirically for their specific applications and conditions. The following sections provide a detailed protocol to address this.

Table 1: Quantitative Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Data Not Available | N/A | N/A |

| Researchers are encouraged to use the protocol in Section 3 to populate this data for their specific systems. |

Experimental Protocol for Determining the Solubility of this compound

Given the pyrophoric and air/moisture-sensitive nature of this compound, its handling and the determination of its solubility must be conducted with stringent safety measures and under an inert atmosphere.[2][6] The following protocol outlines a gravimetric method adapted for air-sensitive liquids.

Safety Precautions

-

Inert Atmosphere: All manipulations of this compound must be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves.[6]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Spill and Fire Preparedness: Have appropriate spill control materials and a Class D fire extinguisher readily accessible. Do not use water to extinguish a this compound fire.[7]

-

Disposal: Dispose of this compound and its waste in accordance with institutional and regulatory guidelines for pyrophoric materials.[4]

Materials and Equipment

-

This compound (ensure purity)

-

Anhydrous organic solvents of interest

-

Glovebox or Schlenk line setup

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or stirring plate

-

Airtight, sealed vials or reaction tubes

-

Gas-tight syringes

-

Inert syringe filters (e.g., PTFE, 0.2 µm)

-

Pre-weighed collection vials

Experimental Procedure

-

Solvent Preparation: Ensure all solvents are rigorously dried and deoxygenated prior to use.

-

Sample Preparation (inside an inert atmosphere glovebox): a. Place a known volume of the desired anhydrous solvent (e.g., 5 mL) into a series of airtight vials. b. Using a gas-tight syringe, carefully add incrementally increasing volumes of this compound to each vial. c. Seal each vial tightly.

-

Equilibration: a. Place the sealed vials in a thermostatically controlled shaker set to the desired temperature. b. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is considered saturated when a separate, undissolved phase of this compound persists.

-

Phase Separation: a. Cease agitation and allow the vials to stand undisturbed at the set temperature until the undissolved this compound has settled. b. Carefully draw a known volume of the supernatant (the saturated solution) into a clean, gas-tight syringe fitted with an inert syringe filter.

-

Gravimetric Analysis: a. Dispense the filtered, saturated solution into a pre-weighed, airtight collection vial. b. Seal the collection vial and re-weigh it to determine the mass of the saturated solution. c. Under controlled conditions (e.g., in a vacuum oven connected to a cold trap to safely capture the volatile solvent and any residual this compound), carefully evaporate the solvent. d. Once the solvent is fully removed, re-weigh the vial containing the non-volatile this compound residue.

-

Calculation of Solubility: a. Mass of solvent: (Mass of vial + saturated solution) - (Mass of vial + residue) b. Mass of dissolved this compound: (Mass of vial + residue) - (Mass of empty vial) c. Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) * 100

Visualizing Experimental and Theoretical Frameworks

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. research.uga.edu [research.uga.edu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | 998-40-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. TRIBUTYLPHOSPHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Tributylphosphine as a Nucleophilic Catalyst: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Tributylphosphine (PBu₃), a tertiary phosphine, has emerged as a versatile and powerful nucleophilic catalyst in a myriad of organic transformations. Its strong nucleophilicity and moderate steric bulk enable it to efficiently initiate a variety of chemical reactions, making it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates and fine chemicals.[1] This technical guide provides a comprehensive overview of the core applications of this compound as a nucleophilic catalyst, with a focus on key reactions, experimental protocols, and quantitative data to aid researchers in its effective utilization.

Core Principles of this compound Catalysis

The catalytic activity of this compound stems from its ability to act as a potent nucleophile, readily attacking electron-deficient centers to form zwitterionic intermediates.[2] This initial step is central to its catalytic cycle in numerous reactions. Unlike many other phosphines, this compound is relatively stable in air, though handling under an inert atmosphere is recommended for optimal results, as it can be oxidized to this compound oxide.[3][4] Its efficacy is often higher than that of triarylphosphines, such as triphenylphosphine, in nucleophilic catalysis due to its greater electron-donating ability.[2]

Key Organic Reactions Catalyzed by this compound

This compound catalyzes a wide range of organic reactions, including the Morita-Baylis-Hillman (MBH) reaction, Michael additions, and various annulation reactions.

Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde or imine, in the presence of a nucleophilic catalyst.[5] this compound has been shown to be an effective catalyst for this transformation.[6]

The catalytic cycle begins with the nucleophilic addition of this compound to the activated alkene, forming a phosphonium enolate intermediate. This intermediate then attacks the electrophile, and subsequent proton transfer and elimination of the catalyst yield the desired functionalized allylic alcohol or amine.

Quantitative Data for Phosphine Catalysts in the Morita-Baylis-Hillman Reaction

| Catalyst | Structure | Reaction Time (h) | Yield (%) |

| Trimethylphosphine | P(CH₃)₃ | 24 | 85 |

| Triethylphosphine | P(CH₂CH₃)₃ | 48 | 78 |

| This compound | P(n-Bu)₃ | 72 | 70 |

| Triphenylphosphine | P(C₆H₅)₃ | 120 | 55 |

| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 96 | 65 |

| Note: Reaction conditions can vary between studies, and the data presented here is for comparative purposes based on typical findings in the literature.[1] |

Experimental Protocol: General Procedure for the Morita-Baylis-Hillman Reaction [1]

-

To a solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in a suitable solvent (e.g., THF, CH₂Cl₂, 5 mL), add this compound (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Morita-Baylis-Hillman adduct.

Michael Addition

This compound is an excellent catalyst for the Michael addition of various nucleophiles to electron-poor olefins.[2] It often shows higher activity than triphenylphosphine in these reactions. The reaction proceeds under neutral conditions, making it a valuable alternative to base- and metal-catalyzed methods.[2]

The mechanism involves the initial nucleophilic attack of this compound on the β-position of the electron-deficient alkene, generating a zwitterionic enolate. This intermediate is basic enough to deprotonate a wide range of pronucleophiles, which then add to the activated alkene.

Quantitative Data for this compound-Catalyzed Michael Additions

| Pronucleophile | Activated Alkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 2-Nitropropane | Ethyl acrylate | 10 | - | 24 | 85 |

| Diethyl malonate | Methyl vinyl ketone | 5 | Toluene | 1 | 95 |

| 1,3-Indandione | 2-Cyclohexen-1-one | 10 | CH₂Cl₂ | 24 | 92 |

| Phthalimide | Ethyl acrylate | 10 | THF | 48 | 78 |

| Adenine | Acrylonitrile | 20 | DMF | 72 | 65 |

| Data compiled from various sources demonstrating the versatility of the reaction. |

Experimental Protocol: General Procedure for Michael Addition [2]

-

To a solution of the pronucleophile (1.0 mmol) and the activated alkene (1.2 mmol) in a suitable solvent (e.g., toluene, CH₂Cl₂, 5 mL), add this compound (0.05-0.20 mmol, 5-20 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating as required.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the Michael adduct.

Annulation Reactions

This compound is a highly effective catalyst for various annulation reactions, particularly [4+2] cycloadditions, to construct six-membered rings. These reactions are valuable for the synthesis of highly functionalized carbo- and heterocycles.

A prominent example is the [4+2] annulation of α-alkylallenoates with activated imines or olefins. The reaction proceeds through the initial addition of this compound to the allenoate, forming a 1,4-dipole intermediate which then undergoes cycloaddition with the reaction partner.

Quantitative Data for this compound-Catalyzed [4+2] Annulation

| Allenoate | Electrophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| Ethyl 2-methyl-2,3-butadienoate | N-tosylbenzaldimine | 20 | CH₂Cl₂ | 12 | 92 |

| Ethyl 2-ethyl-2,3-butadienoate | N-tosyl-(4-chlorobenzaldimine) | 20 | CH₂Cl₂ | 12 | 95 |

| Ethyl 2-methyl-2,3-butadienoate | Benzylidenemalononitrile | 20 | Benzene | 14 | Ineffective |

| Note: While this compound is effective for annulations with imines, other phosphines like HMPT or triarylphosphines are often required for reactions with activated olefins to achieve good yields.[1] |

Experimental Protocol: Synthesis of Tetrahydropyridines via [4+2] Annulation

-

To a solution of the N-tosylimine (1.0 mmol) and the α-alkylallenoate (1.2 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add this compound (0.2 mmol, 20 mol%).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired tetrahydropyridine derivative.

Isomerization Reactions

Phosphine catalysts, including this compound, can promote the isomerization of certain activated alkynes and alkenes. The general mechanism involves the nucleophilic addition of the phosphine to the substrate, followed by a series of proton transfers and catalyst elimination to yield the isomerized product. While the broader class of phosphines is known to catalyze these reactions, detailed quantitative data and specific protocols focusing solely on this compound are less commonly reported in the literature compared to other transformations. Further research in this specific area would be beneficial.

Applications in Drug Development and Fine Chemical Synthesis

The ability of this compound to facilitate the construction of complex molecular architectures makes it a valuable catalyst in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The reactions it catalyzes, such as the MBH and Michael additions, are fundamental for creating stereocenters and functionalized scaffolds present in many drug molecules. Its role as a mild reducing agent and a ligand in cross-coupling reactions further expands its utility in drug discovery and development.[1]

Conclusion

This compound is a robust and versatile nucleophilic catalyst with broad applications in organic synthesis. Its ability to efficiently catalyze key carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions makes it an indispensable tool for researchers in both academic and industrial settings. This guide provides a foundational understanding of its catalytic prowess, supported by quantitative data and detailed experimental protocols, to empower scientists in leveraging this compound for the synthesis of complex molecules. As organocatalysis continues to evolve, the development of new transformations and asymmetric variants utilizing this compound and its derivatives remains an active and promising area of research.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. HKU Scholars Hub: The phosphine-catalyzed alkyne to 1,3-diene isomerization reaction [hub.hku.hk]

- 3. Chiral Bifunctional Phosphine Ligand Enabling Gold-Catalyzed Asymmetric Isomerization of Alkyne to Allene and Asymmetric Synthesis of 2,5-Dihydrofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Applications of Tributylphosphine in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tributylphosphine (PBu₃), a versatile organophosphorus compound, has emerged as a crucial reagent in polymer chemistry. Its unique electronic and steric properties enable its use in a variety of polymerization techniques, offering precise control over polymer architecture and properties. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data summaries, and visual diagrams of key mechanisms and workflows.

This compound as a Nucleophilic Catalyst in Polymerization

This compound is an excellent nucleophilic catalyst, a role it effectively plays in several polymerization reactions, most notably in Michael addition polymerizations and Ring-Opening Polymerizations (ROP).[1]

Michael Addition Polymerization

This compound is a highly efficient catalyst for the Michael addition of β-dicarbonyl compounds to electron-poor olefins.[1] This reaction is a cornerstone of carbon-carbon bond formation and has been adapted for polymer synthesis. This compound's catalytic activity in this context is often higher than that of its aryl-substituted counterpart, triphenylphosphine.[1]

The mechanism of phosphine-catalyzed Michael addition involves the nucleophilic attack of the phosphine on the β-position of the electron-deficient alkene, which generates an α-carbanion that acts as a nucleophile or base.[1]

Logical Relationship: Catalytic Cycle of this compound in Michael Addition

Caption: Catalytic cycle of this compound in Michael addition reactions.

Experimental Protocol: Phosphine-Catalyzed Michael Addition of a β-Dicarbonyl Compound to an Electron-Poor Olefin [2]

Materials:

-

Michael acceptor (e.g., diethyl maleate, 1.0 equiv)

-

β-dicarbonyl compound (e.g., diethyl malonate, 1.2 equiv)

-

This compound (5 mol%)

-

Anhydrous solvent (e.g., toluene, THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Flame-dry a round-bottom flask and place it under an inert atmosphere.

-

Add the β-dicarbonyl compound and anhydrous solvent to the flask.

-

Add the Michael acceptor to the solution.

-

With stirring, add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[2]

Table 1: this compound-Catalyzed Michael Addition Reactions